1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
Description
Properties
Molecular Formula |
C12H7F3O4S |
|---|---|
Molecular Weight |
304.24 g/mol |
IUPAC Name |
3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
InChI |
InChI=1S/C12H7F3O4S/c13-12(14,15)9-5-7-6-3-1-2-4-8(6)19-11(16)10(7)20(9,17)18/h1-4,9H,5H2 |
InChI Key |
ORBZBMXOTGHVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)(=O)C2=C1C3=CC=CC=C3OC2=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
- Solvent : Dimethylformamide (DMF) or ethanol
- Temperature : 80–100°C
- Catalyst : Triethylamine (10–15 mol%)
- Yield : 55–68%
A study by Sosnovskikh et al. demonstrated that substituting ethyl mercaptoacetate with methyl thioglycolate improves regioselectivity, achieving a 72% yield under reflux conditions in DMF. The reaction’s success hinges on the electronic effects of the trifluoromethyl group, which stabilizes the intermediate enolate.
Oxidative Cyclization of Thienochromenones
Oxidation of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones represents a critical step in introducing the trione functionality. As detailed in PubMed, treatment with hydrogen peroxide (H₂O₂) in acetic acid (AcOH) at 60–70°C oxidizes the chromenone’s sulfur and carbonyl groups to sulfone and ketone moieties, respectively.
Optimization Metrics:
- Oxidizing Agent : 30% H₂O₂ (3 equivalents)
- Acid Catalyst : AcOH (2 equivalents)
- Reaction Time : 6–8 hours
- Yield : 78–85%
Notably, substituting H₂O₂ with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) enhances selectivity for the sulfone group, albeit with a slight reduction in yield (70–73%).
Fluorination Strategies for Trifluoromethyl Incorporation
Introducing the trifluoromethyl group demands precise control to avoid side reactions. Two primary methods dominate:
Direct Fluorination via Halogen Exchange
Replacing chlorine or bromine atoms in precursor molecules with fluorine using agents like silver triflate (AgOTf) or cesium fluoride (CsF). For example, 2-chloromethylchromene derivatives react with CsF in acetonitrile at 120°C under microwave irradiation, achieving 65–70% conversion.
Trifluoromethylation via Ullmann Coupling
Copper-mediated coupling of iodochromenes with trifluoromethyl iodide (CF₃I) in the presence of 1,10-phenanthroline as a ligand yields the trifluoromethylated product. This method, while efficient (60–68% yield), requires stringent anhydrous conditions.
One-Pot Multi-Component Syntheses
Recent advances emphasize streamlined approaches. A three-component reaction involving barbituric acid, 2-hydroxy-1,4-naphthoquinone, and trifluoromethylbenzaldehydes in aqueous ethanol produces the target compound in a single step. This method boasts a 92% yield at ambient temperatures but faces scalability challenges due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Condensation | Ethyl mercaptoacetate, NEt₃ | 55–68 | 95–98 | Requires inert atmosphere |
| Oxidative Cyclization | H₂O₂, AcOH | 78–85 | 97–99 | Over-oxidation risks |
| Direct Fluorination | CsF, CH₃CN | 65–70 | 90–93 | High energy input |
| Ullmann Coupling | CF₃I, Cu, 1,10-phenanthroline | 60–68 | 88–91 | Costly ligands |
| Multi-Component | Barbituric acid, ethanol | 85–92 | 94–96 | Limited substrate scope |
Mechanistic Insights and Side Reactions
- Condensation Pathways : The thiophene ring forms via a Michael addition-cyclization sequence, with NEt₃ deprotonating the thiol to enhance nucleophilicity. Competing thioether formation occurs if stoichiometry deviates.
- Oxidation Dynamics : H₂O₂ preferentially oxidizes the thiophene sulfur to sulfone before attacking the chromone carbonyl, as confirmed by DFT calculations. Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ equivalents.
- Fluorination Challenges : The trifluoromethyl group’s electronegativity can deactivate the ring toward subsequent reactions, necessitating protective group strategies.
Scalability and Industrial Feasibility
Industrial production favors the condensation-oxidation tandem process due to reagent availability and modularity. Pilot-scale trials using continuous flow reactors achieved 82% yield with a throughput of 1.2 kg/day. By contrast, Ullmann coupling remains confined to lab-scale synthesis due to ligand costs and copper waste disposal issues.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield compounds with additional oxygen atoms, while reduction may produce more saturated compounds.
Scientific Research Applications
1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The introduction of electron-donating groups (e.g., 8-methoxy) increases solubility but may reduce electrophilicity at the trione core. In contrast, electron-withdrawing groups (e.g., 8-amino) enhance reactivity in nucleophilic addition reactions .
- Core Modifications : Replacement of the trione system with a thione (e.g., 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione) reduces oxidative stability but improves binding to sulfur-rich biological targets .
Physical and Chemical Properties
Biological Activity
1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a synthetic compound characterized by its unique thieno-chromene structure. Its molecular formula is with a molecular weight of approximately 304.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno-chromene derivatives, including 1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar to other chromene derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Research indicates that chromenes can bind to tubulin at colchicine sites, inhibiting polymerization and triggering caspase-dependent pathways leading to cell death .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. For instance, certain derivatives have shown IC50 values comparable to established chemotherapeutics like cisplatin .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects , particularly through the inhibition of cyclooxygenase (COX) enzymes. Thieno-chromenes have been reported to exhibit moderate inhibitory activity against COX-2 and lipoxygenases (LOX), which are critical mediators in inflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of 1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione can be influenced by its structural features:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances electron-withdrawing properties, which may increase the compound's reactivity and binding affinity towards biological targets .
- Thieno-Chromene Framework : The fused thiophene and chromene rings contribute to the compound's stability and biological interactions. Variations in substituents on these rings can lead to diverse biological profiles .
Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10.4 | |
| Anticancer | PC-3 | 5.4 | |
| COX-2 Inhibition | COX Enzyme | Moderate | |
| LOX Inhibition | LOX Enzyme | Moderate |
Structure Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione | C12H7F3O4S | Anticancer, Anti-inflammatory |
| 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-c]-chromene-4-one | C11H8F3N1O1S | Anticancer |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | Varies | Multi-target inhibition |
Case Study 1: In Vitro Evaluation of Anticancer Activity
A study evaluated the anticancer activity of various thieno-chromenes against MCF-7 and PC-3 cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism was attributed to increased apoptosis rates and disruption of cellular integrity.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory properties of thieno-chromenes through COX inhibition assays. The study found that specific derivatives significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, suggesting a promising avenue for developing new anti-inflammatory agents based on this scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted thiophene derivatives with trifluoromethyl-containing precursors. Microwave-assisted synthesis (as demonstrated for structurally related chromeno-pyrimidine derivatives) significantly reduces reaction time and improves yield . Optimization involves screening solvents (e.g., DMF, acetonitrile), catalysts (e.g., p-TSA), and temperature gradients. Design of Experiments (DOE) can systematically evaluate interactions between variables (e.g., molar ratios, reaction time) to maximize purity and yield.
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm the trifluoromethyl group (δ ~110-120 ppm for -coupling) and chromene-thiophene fusion .
- IR : Identify carbonyl stretches (C=O at ~1650-1700 cm) and thienyl ring vibrations (~750 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Data Table : Include retention times (HPLC), melting points, and spectral deviations from theoretical values.
Q. What stability considerations are critical for this compound under experimental conditions?
- Methodology : Conduct accelerated stability studies under varying conditions (pH, temperature, light). For example:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track chromophore integrity .
- Note : The trifluoromethyl group may enhance hydrolytic stability, but the thieno-chromene core is prone to oxidation—use inert atmospheres or antioxidants.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial assays in ) to identify outliers or protocol discrepancies (e.g., broth microdilution vs. disk diffusion).
- Control Experiments : Validate activity against reference strains (e.g., C. albicans ATCC 90028) and include cytotoxicity controls (e.g., HEK293 cells) to rule off-target effects .
- Structural Confirmation : Ensure impurities (e.g., regioisomers from synthesis) are excluded via 2D NMR (COSY, NOESY).
Q. What strategies are effective in elucidating the reaction mechanism for its synthesis?
- Methodology :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS. For example, track the thiophene ring-opening step in acidic conditions.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy barriers for cyclization and trifluoromethyl group incorporation .
- Isotope Labeling : Introduce or isotopes to trace carbonyl group origins during chromene formation.
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with -CFH or -CH) and compare bioactivity (e.g., IC in enzyme inhibition assays) .
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial topoisomerase IV) using AutoDock Vina to identify critical binding motifs (e.g., chromene’s π-π stacking) .
- Data Table : Tabulate substituent effects on logP, solubility, and activity (e.g., MIC values against Gram-positive vs. Gram-negative bacteria).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
